Fluorescin

Description

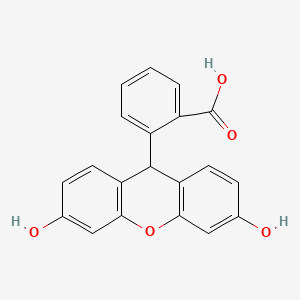

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O5/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,19,21-22H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURGITYSBWUQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075430 | |

| Record name | Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow solid; [Merck Index] | |

| Record name | Fluorescin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

518-44-5 | |

| Record name | Fluorescin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,6-dihydroxyxanthen-9-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES5WQ31089 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fluorescein: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) is a synthetic organic compound renowned for its intense green fluorescence, a property that has established it as a cornerstone fluorophore in a vast array of scientific and medical applications.[1] First synthesized in 1871 by Adolf von Baeyer, this xanthene dye is widely utilized as a fluorescent tracer in fields ranging from microscopy and forensics to ophthalmology and environmental studies.[2][3] Its utility is underscored by its high quantum yield, excellent biocompatibility, and pH-sensitive fluorescence, which allows for the investigation of dynamic biological processes. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols involving fluorescein, tailored for researchers and professionals in the scientific community.

Chemical Structure and Nomenclature

Fluorescein (IUPAC name: 3′,6′-Dihydroxy-3H-spiro[2-benzofuran-1,9′-xanthen]-3-one) is a triarylmethane dye with the chemical formula C₂₀H₁₂O₅.[1][4] It exists in equilibrium between two tautomeric forms: a fluorescent open-ring quinonoid structure and a non-fluorescent closed-ring lactone form.[1] The quinonoid form predominates in basic solutions and is responsible for the compound's characteristic strong fluorescence, while the lactone form is favored in acidic conditions.[1]

Key Identifiers:

| Identifier | Value |

| CAS Number | 2321-07-5[4][5][6] |

| Molecular Formula | C₂₀H₁₂O₅[1][4][5] |

| Molar Mass | 332.311 g·mol⁻¹[4][5] |

| InChI | InChI=1S/C20H12O5/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10,21-22H[4] |

| SMILES | O=C1OC(c2ccccc21)(c3ccc(O)cc3)c4cc(O)ccc4O5 |

Tautomeric Forms of Fluorescein:

Caption: pH-dependent equilibrium between the lactone and quinonoid forms of fluorescein.

Physicochemical and Spectroscopic Properties

Fluorescein appears as a dark orange to red powder and is sparingly soluble in water and ethanol (B145695) but readily dissolves in dilute alkaline solutions.[4][7] Its fluorescence is highly dependent on the pH of the solution, with optimal emission occurring in basic conditions.[6]

Summary of Physicochemical Properties:

| Property | Value | Reference(s) |

| Melting Point | 314 to 316 °C | [4] |

| Solubility | Slightly soluble in water; Soluble in dilute aqueous bases and ethanol | [2][4][7] |

| pKa | 6.4 | [1][4] |

Summary of Spectroscopic Properties:

| Property | Value | Conditions | Reference(s) |

| Excitation Maximum (λex) | ~494-495 nm | In water/basic solution | [4][5] |

| Emission Maximum (λem) | ~512-521 nm | In water/basic solution | [4][5] |

| Molar Absorptivity (ε) | ~92,300 cm⁻¹M⁻¹ | At ~482.5 nm | [8] |

| Fluorescence Quantum Yield (Φf) | 0.925 ± 0.015 | In 0.1 N NaOH | [4] |

| Fluorescence Lifetime (τf) | ~4 ns | Deprotonated form | [4] |

| Isosbestic Point | 460 nm | [4] |

Experimental Protocols

Synthesis of Fluorescein

Fluorescein is classically synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and resorcinol (B1680541) in the presence of a Lewis acid catalyst, such as zinc chloride, or a Brønsted acid like methanesulfonic acid.[9]

Materials:

-

Phthalic anhydride

-

Resorcinol

-

Zinc chloride (anhydrous) or Methanesulfonic acid

-

Heating mantle or oil bath

-

Round bottom flask

-

Stirring apparatus

-

Sodium hydroxide (B78521) (NaOH) solution (1 N)

-

Hydrochloric acid (HCl) solution (1 N)

-

Methanol for recrystallization

Procedure (using Zinc Chloride catalyst):

-

In a round bottom flask, combine phthalic anhydride (1 molar equivalent) and resorcinol (2 molar equivalents).

-

Add a catalytic amount of anhydrous zinc chloride (approximately 10 mol%).

-

Heat the mixture with constant stirring to 160-180°C for 1.5-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

-

After the reaction is complete, allow the mixture to cool.

-

Dissolve the crude product in 1 N NaOH solution.[9]

-

Filter or centrifuge the solution to remove the catalyst.[9]

-

Acidify the filtrate with 1 N HCl until a precipitate forms.[9]

-

Collect the precipitate by filtration and wash with water.

-

Purify the crude fluorescein by recrystallization from methanol.[9]

Caption: General workflow for the synthesis of fluorescein.

Protocol for Generating a Fluorescein Standard Curve for Fluorescence Readers

To quantify fluorescence measurements, it is essential to generate a standard curve. This protocol outlines the preparation of a fluorescein dilution series for calibration of a plate reader.[10]

Materials:

-

Fluorescein powder

-

10 mM NaOH or Phosphate Buffered Saline (PBS), pH 7.4

-

96-well black, clear-bottom microplate

-

Microplate reader with appropriate filters for fluorescein (Excitation: ~485 nm, Emission: ~520-530 nm)[10]

Procedure:

-

Prepare a stock solution: Dissolve a known mass of fluorescein in 10 mM NaOH or PBS to create a stock solution of a specific molarity (e.g., 1 mM). Ensure complete dissolution.[11]

-

Serial Dilutions:

-

Add a defined volume of the diluent (e.g., 100 µL of PBS) to wells in columns 2-12 of the 96-well plate.[10]

-

Add double the volume of the fluorescein stock solution (e.g., 200 µL) to the wells in column 1.[10]

-

Perform a 1:2 serial dilution by transferring a defined volume (e.g., 100 µL) from column 1 to column 2, mixing thoroughly, and then transferring the same volume from column 2 to column 3, and so on, until column 11. Do not add fluorescein to column 12, which will serve as the blank.[10]

-

-

Measurement: Place the microplate in the plate reader and measure the fluorescence intensity of each well using the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the average fluorescence of the blank wells (column 12) from all other measurements. Plot the corrected fluorescence intensity against the known fluorescein concentration for each dilution. Perform a linear regression to obtain the standard curve.

General Protocol for Dye Tracing in Hydrology

Fluorescein is widely used as a tracer in hydrological studies to understand water flow paths and velocities.[12]

Materials:

-

Fluorescein dye (powder or concentrated solution)

-

Activated charcoal packets (for passive sampling)[13]

-

Fluorometer

Procedure:

-

Background Measurement: Before introducing the dye, collect water samples and/or deploy charcoal packets at the expected downstream monitoring locations to determine the background fluorescence levels.[14]

-

Dye Injection: Introduce a known quantity of fluorescein at the injection point. The amount will depend on the scale of the study (e.g., stream flow, distance to monitoring points).

-

Sampling:

-

Grab Sampling: Collect water samples at regular intervals at downstream locations.

-

Passive Sampling: Deploy activated charcoal packets at monitoring sites. The charcoal will adsorb the dye as it passes.[13] Retrieve the packets after a predetermined period.

-

-

Analysis:

-

Water Samples: Directly measure the fluorescence of the water samples using a calibrated fluorometer.

-

Charcoal Packets: Elute the adsorbed dye from the charcoal using an appropriate solvent (e.g., a basic alcohol solution). Measure the fluorescence of the eluent.

-

-

Data Interpretation: Plot the fluorescence concentration over time to generate a dye breakthrough curve. This curve provides information on travel time, dispersion, and dilution.

Photostability and Toxicity

A significant consideration in the use of fluorescein is its susceptibility to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[6][15] The rate of photobleaching is influenced by factors such as the intensity of the excitation light, the concentration of oxygen, and the pH of the medium.[6] The use of antifade reagents can help mitigate photobleaching in microscopy applications.[6]

Fluorescein exhibits low acute toxicity.[7] The oral LD50 in rats is reported to be in the range of 4738–6721 mg/kg.[2] In medical applications, adverse effects are generally rare and mild, but hypersensitivity reactions can occur.[7]

Conclusion

Fluorescein remains an indispensable tool in the arsenal (B13267) of researchers and scientists across numerous disciplines. Its well-characterized chemical and physical properties, coupled with its intense fluorescence, make it a versatile and reliable fluorescent probe. A thorough understanding of its structure, properties, and appropriate handling as outlined in this guide will enable professionals to effectively harness the power of fluorescein in their research and development endeavors.

References

- 1. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. paintingthecityyellow.wordpress.com [paintingthecityyellow.wordpress.com]

- 3. chimique.wordpress.com [chimique.wordpress.com]

- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Fluorescein [omlc.org]

- 9. Fluorescein synthesis - chemicalbook [chemicalbook.com]

- 10. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]

- 11. Fluorescein [wahoo.cns.umass.edu]

- 12. Fluorescent Dye Tracing | Turner Designs Help Center [intercom.help]

- 13. karstwaters.org [karstwaters.org]

- 14. ozarkundergroundlab.com [ozarkundergroundlab.com]

- 15. austinpublishinggroup.com [austinpublishinggroup.com]

The Core Mechanism of Fluorescein Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the fluorescence mechanism of fluorescein (B123965), a widely utilized fluorophore in various scientific disciplines. We will delve into the photophysical principles governing its fluorescence, the profound influence of environmental factors such as pH, and the experimental methodologies used to characterize its properties. This guide is intended to serve as a valuable resource for researchers and professionals leveraging fluorescein in their work.

The Photophysical Basis of Fluorescein's Fluorescence

The fluorescence of fluorescein, a xanthene dye, is a photophysical phenomenon that can be understood through the principles of molecular electronic spectroscopy and is often visualized using a Jablonski diagram. The process involves the absorption of a photon, subsequent relaxation to a lower excited state, and the eventual emission of a photon at a longer wavelength.

Upon absorption of a photon of appropriate energy, typically in the blue region of the visible spectrum, a fluorescein molecule is promoted from its electronic ground state (S₀) to a higher electronic excited state (S₁ or S₂).[1][2] This process is extremely rapid, occurring on the femtosecond timescale.[2] The molecule then undergoes non-radiative relaxation, including internal conversion and vibrational relaxation, rapidly losing energy as heat to its surroundings and transitioning to the lowest vibrational level of the first excited singlet state (S₁).[1]

From the S₁ state, the molecule can return to the ground state (S₀) through several pathways. The most significant of these for fluorescein is fluorescence, the emission of a photon.[1] This radiative decay is also a very fast process, with a fluorescence lifetime of approximately 4 nanoseconds for the deprotonated form.[3] Because some energy is lost through non-radiative processes, the emitted photon has less energy and thus a longer wavelength than the absorbed photon.[1] This difference in wavelength between the absorption and emission maxima is known as the Stokes shift.

It is important to note that other non-radiative decay pathways, such as intersystem crossing to a triplet state (T₁) followed by phosphorescence or non-radiative decay, can also occur, but these are less probable for fluorescein under typical conditions, contributing to its high fluorescence quantum yield.

Jablonski Diagram for Fluorescein

The following diagram illustrates the electronic and vibrational energy levels of fluorescein and the transitions involved in the fluorescence process.

Caption: A simplified Jablonski diagram illustrating the photophysical processes of fluorescein.

The Critical Role of pH in Fluorescein Fluorescence

The fluorescence of fluorescein is highly dependent on the pH of its environment.[3][4] This is due to the existence of different ionic forms of the molecule, each with distinct absorption and emission properties.[5] The pKa of fluorescein is approximately 6.4, leading to significant changes in its ionization state and, consequently, its fluorescence over the pH range of 5 to 9.[3]

At alkaline pH (pH > 8), fluorescein exists predominantly as the dianion, which is the most fluorescent form.[5] As the pH decreases, the molecule becomes protonated, forming the monoanion, neutral species, and cation at very low pH.[5] The monoanionic and neutral forms of fluorescein are significantly less fluorescent than the dianion.[5] This pH-dependent fluorescence makes fluorescein a useful indicator for pH measurements in biological systems.[5]

The different ionic forms have distinct absorption spectra. The dianion exhibits a major absorption peak around 490 nm.[6] As the pH decreases and the monoanion becomes more prevalent, the absorption maximum shifts to a shorter wavelength.[5] An isosbestic point, where the molar absorptivity is independent of pH, exists at approximately 460 nm.[3]

pH-Dependent Equilibrium of Fluorescein

The following diagram illustrates the equilibrium between the different ionic forms of fluorescein as a function of pH.

Caption: The equilibrium between the different ionic forms of fluorescein is pH-dependent.

Quantitative Photophysical Properties of Fluorescein

The fluorescence of fluorescein can be quantified by several key parameters, including its absorption and emission maxima, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime. These properties are crucial for its application in quantitative fluorescence-based assays and imaging.

| Property | Value | Conditions | Reference(s) |

| Absorption Maximum (λabs) | 494 nm | in water | [3] |

| 490 nm | 0.1 M NaOH | [6] | |

| 490 nm | PBS (pH 7.4) | [6] | |

| Emission Maximum (λem) | 512 nm | in water | [3] |

| 514 nm | 0.1 M NaOH | [6] | |

| 515 nm | PBS (pH 7.4) | [6] | |

| Molar Extinction Coefficient (ε) | 92,300 cm⁻¹M⁻¹ | at 500.2 nm in basic ethanol | [7] |

| Fluorescence Quantum Yield (Φf) | 0.93 | 0.1 M NaOH | [6] |

| 0.925 ± 0.015 | 0.1 N NaOH | [8][9] | |

| 0.85 | PBS (pH 7.4) | [6] | |

| 0.97 | basic ethanol | [7] | |

| Fluorescence Lifetime (τf) | ~3 ns | protonated form | [3] |

| ~4 ns | deprotonated form | [3] | |

| 4.0 ns | 0.1 M NaOH | [6] | |

| 4.1 ns | PBS (pH 7.4) | [6] |

Experimental Protocols for Characterizing Fluorescein Fluorescence

Accurate characterization of the photophysical properties of fluorescein is essential for its effective use. The following sections outline the methodologies for two key experiments: measurement of absorption and emission spectra, and determination of the fluorescence quantum yield.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission of fluorescein.

Materials:

-

Spectrophotometer (UV-Vis)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescein stock solution

-

Appropriate solvent (e.g., 0.1 M NaOH, PBS pH 7.4)

Methodology:

-

Solution Preparation: Prepare a dilute solution of fluorescein in the desired solvent. The concentration should be adjusted to have an absorbance between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[6]

-

Absorbance Measurement:

-

Record a baseline spectrum of the solvent using the spectrophotometer.

-

Measure the absorbance spectrum of the fluorescein solution over a relevant wavelength range (e.g., 350-550 nm).

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λabs.

-

Record the fluorescence emission spectrum over a relevant wavelength range (e.g., 500-650 nm).

-

Identify the wavelength of maximum emission (λem).

-

Ensure that the spectra are corrected for instrument-specific variations in lamp intensity and detector response.[7]

-

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of fluorescein relative to a known standard.

Materials:

-

Spectrophotometer (UV-Vis)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescein solution (sample)

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

-

Appropriate solvent

Methodology:

-

Solution Preparation: Prepare a series of dilutions of both the fluorescein sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.[10]

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each solution.

-

Integrate the area under each emission spectrum to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

-

Quantum Yield Calculation: The fluorescence quantum yield of the sample (Φsample) is calculated using the following equation:[6]

Φsample = Φstd * (Slopesample / Slopestd) * (ηsample² / ηstd²)

where:

-

Φstd is the quantum yield of the standard.

-

Slopesample and Slopestd are the gradients from the plots of integrated fluorescence intensity versus absorbance.

-

ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively (this term is 1 if the same solvent is used).

-

Experimental Workflow for Quantum Yield Determination

References

- 1. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]

- 2. Molecular Expressions Microscopy Primer: Fluorescence - Jablonski Diagram - Interactive Tutorial [micro.magnet.fsu.edu]

- 3. Fluorescein - Wikipedia [en.wikipedia.org]

- 4. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. omlc.org [omlc.org]

- 8. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Fluorescein: A Comprehensive Technical Guide to its Spectral Properties and pH Dependence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) is a synthetic organic compound widely utilized as a fluorescent tracer in a multitude of scientific disciplines, including microscopy, forensics, and diagnostics.[1] Its prominence stems from a high molar absorption coefficient, excellent fluorescence quantum yield, and significant photostability.[2] A key characteristic of fluorescein is the profound influence of pH on its spectral properties, a feature that is both a critical consideration for its application and a tool for probing cellular and chemical environments. This guide provides an in-depth examination of the spectral properties of fluorescein and its pH-dependent behavior, complete with experimental protocols and data presented for clarity and practical application.

Core Spectral Properties of Fluorescein

Fluorescein's ability to absorb and emit light is fundamental to its utility. The efficiency of these processes is quantified by several key parameters. In its highly fluorescent dianionic form, typically prevalent in basic aqueous solutions (pH > 8), fluorescein exhibits a strong absorption of blue light and emits green light.[2][3]

Table 1: Key Spectral Properties of Fluorescein (Dianion Form in Aqueous Solution)

| Property | Value | Reference |

| Absorption Maximum (λabs) | ~490 - 498 nm | [2][4] |

| Emission Maximum (λem) | ~514 - 521 nm | [1][4][5] |

| Molar Absorptivity (ε) | ~76,900 - 92,300 M-1cm-1 | [2][6] |

| Fluorescence Quantum Yield (ΦF) | ~0.95 | [2][7] |

| Fluorescence Lifetime (τ) | ~4 ns | [1] |

The Critical Role of pH: A Detailed Analysis

The fluorescence of fluorescein is intricately linked to the pH of its environment.[1][] This dependence arises from the existence of different ionic species of fluorescein in aqueous solution, each with distinct spectral characteristics.[2][9] The transitions between these forms are governed by their respective pKa values.

Ionic Forms of Fluorescein

Fluorescein can exist in cationic, neutral, monoanionic, and dianionic forms.[2][9] The equilibrium between these species is shifted by changes in proton concentration.

-

Cationic Form: Predominant in strongly acidic solutions (pH < 2.1).[9][10]

-

Neutral Form: Exists primarily in the pH range of 2 to 4.[9][10]

-

Monoanionic Form: Becomes significant as the pH increases from 4.3 to 6.4.[9][10]

-

Dianionic Form: The most prevalent and highly fluorescent species at pH values above 6.4.[7][9][10]

The following diagram illustrates the pH-dependent equilibrium of fluorescein's ionic forms.

Caption: pH-dependent ionic forms of fluorescein.

pH-Dependent Spectral Changes

As the pH of a fluorescein solution changes, so do its absorption and emission spectra. Under basic conditions (pH > 8), the dianionic form dominates, resulting in strong absorption around 490 nm and intense fluorescence emission around 515 nm.[2] As the pH decreases, the equilibrium shifts towards the less fluorescent monoanionic and non-fluorescent neutral and cationic forms, leading to a significant decrease in fluorescence intensity when excited at 490 nm.[7] The monoanionic form has a blue-shifted absorption maximum around 450 nm.[2] Fluorescein also has an isosbestic point at approximately 460 nm, where the molar absorptivity remains constant regardless of pH.[1]

Table 2: pH-Dependent Spectral Characteristics of Fluorescein

| pH Range | Predominant Ionic Form | Absorption Maximum (λabs) | Relative Fluorescence Intensity (at λex ~490 nm) |

| > 8.0 | Dianion | ~490 nm | High |

| 4.3 - 6.4 | Monoanion | ~450 nm | Low |

| 2.1 - 4.3 | Neutral | - | Very Low / Negligible |

| < 2.1 | Cation | - | Very Low / Negligible |

Experimental Protocols

Accurate characterization of fluorescein's spectral properties and pH dependence requires meticulous experimental procedures.

Protocol 1: Measurement of Absorption and Fluorescence Spectra

This protocol outlines the general steps for acquiring the absorption and fluorescence emission spectra of a fluorescein solution.

Materials:

-

Fluorescein stock solution (e.g., in DMSO)

-

Appropriate buffer solution (e.g., phosphate-buffered saline, PBS, for physiological pH)

-

Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of fluorescein in the chosen buffer. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum.[11]

-

Absorption Spectrum Measurement:

-

Use the buffer solution as a blank to zero the spectrophotometer.

-

Measure the absorbance of the fluorescein solution across the desired wavelength range (e.g., 350-550 nm).

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Fluorescence Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to the determined λabs.

-

Scan the emission monochromator across a wavelength range that encompasses the expected emission (e.g., 500-650 nm).

-

Record the fluorescence intensity as a function of emission wavelength.

-

Identify the wavelength of maximum emission (λem).

-

The following diagram illustrates the experimental workflow for spectral measurements.

Caption: Experimental workflow for spectral analysis.

Protocol 2: Determination of pH Dependence

This protocol describes how to investigate the effect of pH on the fluorescence of fluorescein.

Materials:

-

Fluorescein stock solution

-

A series of buffer solutions with a range of known pH values (e.g., citrate, phosphate, and borate (B1201080) buffers to cover a wide pH range)

-

Fluorometer

-

pH meter

Procedure:

-

Sample Preparation: Prepare a series of fluorescein solutions, each in a different buffer of a specific pH. Ensure the final fluorescein concentration is the same in all samples.

-

Fluorescence Measurement:

-

For each sample, measure the fluorescence intensity at the emission maximum of the dianionic form (e.g., 515 nm) using the excitation maximum of the dianionic form (e.g., 490 nm).

-

It is also informative to measure the fluorescence intensity using the excitation maximum of the monoanionic form (e.g., 450 nm).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of pH.

-

The resulting titration curve can be used to determine the pKa value(s) of fluorescein. The pKa is the pH at which the fluorescence intensity is half of the maximum.

-

The logical relationship for pH-dependent fluorescence measurement is depicted below.

Caption: Logical flow for pH titration of fluorescein.

Conclusion

The spectral properties of fluorescein, particularly its strong and pH-sensitive fluorescence, make it an invaluable tool in scientific research and development. Understanding the fundamental principles of its absorption and emission characteristics, as well as the underlying chemistry of its pH-dependent ionic equilibria, is essential for its effective application. The data and protocols presented in this guide offer a solid foundation for researchers to harness the full potential of fluorescein in their experimental endeavors. By carefully controlling and considering the pH of the experimental system, scientists can utilize fluorescein for a wide range of applications, from a simple fluorescent marker to a sensitive indicator of local proton concentration.

References

- 1. Fluorescein - Wikipedia [en.wikipedia.org]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]

- 5. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. omlc.org [omlc.org]

- 7. Fluorescein Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Fluorescein Isothiocyanate (FITC): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) isothiocyanate (FITC) is a derivative of the fluorescent dye fluorescein, widely utilized in biological and biomedical research for the fluorescent labeling of biomolecules.[1][2] First described in 1942 and synthesized in 1958, FITC features an isothiocyanate reactive group (-N=C=S) that covalently binds to primary amine groups on proteins and other molecules, forming a stable thiourea (B124793) bond.[3][4] Its bright green fluorescence, high quantum yield, and compatibility with standard fluorescence detection instruments have established it as a cornerstone fluorophore in a multitude of applications, including flow cytometry, immunofluorescence microscopy, and immunoassays.[5] This guide provides an in-depth overview of FITC's core properties, experimental protocols, and key considerations for its effective use in research and development.

Core Properties of Fluorescein Isothiocyanate

FITC is valued for its specific physicochemical and spectral properties, which are summarized below. It is typically available as a mixture of two isomers, fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC).[3]

Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₂₁H₁₁NO₅S | [3] |

| Molecular Weight | 389.38 g/mol | [3][6] |

| Appearance | Orange-yellow crystalline powder | [2] |

| Solubility | Soluble in DMSO, DMF, ethanol; slightly soluble in acetone; practically insoluble in water at neutral pH but soluble in aqueous solutions with pH > 6. | [2][7][8] |

| Storage | Store at -20°C, desiccated and protected from light. FITC is moisture-sensitive. | [2][9] |

Spectral and Fluorescence Properties

| Property | Value | References |

| Excitation Maximum (λex) | ~495 nm | [3][6][10][11] |

| Emission Maximum (λem) | ~519-525 nm | [3][5][6][10][11] |

| Molar Extinction Coefficient (ε) | ~73,000 - 75,000 M⁻¹cm⁻¹ | [1][6][8][11] |

| Quantum Yield (Φ) | ~0.5 - 0.92 | [5][6][11] |

| A280 Correction Factor | ~0.254 - 0.35 | [1][11][12] |

Biomolecule Conjugation

The primary application of FITC is the covalent labeling of proteins, most notably antibodies, through the reaction of its isothiocyanate group with primary amines.

Reaction Mechanism

The isothiocyanate group of FITC is an electrophile that readily reacts with nucleophilic primary amine groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins.[4][7] This reaction, which is most efficient at an alkaline pH (typically 8.5-9.5), results in the formation of a stable thiourea linkage.[4]

Caption: Covalent conjugation of FITC to a protein via a thiourea bond.

Experimental Protocols

Antibody Conjugation with FITC

This protocol outlines the general steps for labeling an antibody with FITC. Optimization is often necessary for different antibodies and desired degrees of labeling.

Materials:

-

Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)[4][13]

-

FITC powder[10]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)[13]

-

0.5 M Carbonate-bicarbonate buffer (pH 9.0-9.5)[14]

-

Gel filtration column (e.g., Sephadex G-25)[4]

-

Phosphate-buffered saline (PBS), pH 7.4[4]

Procedure:

-

Antibody Preparation: Dialyze the antibody against 0.1 M carbonate-bicarbonate buffer (pH 9.0-9.5) to ensure it is at the optimal pH and free of any amine-containing substances. Adjust the protein concentration to at least 2 mg/mL.[13]

-

FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1-10 mg/mL.[13][15]

-

Conjugation Reaction:

-

Slowly add the desired amount of the FITC solution to the antibody solution while gently stirring. A common starting point is a molar ratio of 10:1 to 20:1 (FITC:antibody).[4] For a first-time conjugation, it is advisable to test a range of ratios.[13]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.[4]

-

-

Purification:

-

Characterization:

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 495 nm (A₄₉₅) using a spectrophotometer.[8]

-

Calculate the protein concentration and the fluorescein-to-protein (F/P) molar ratio to determine the degree of labeling.[8] An optimal F/P ratio for antibodies is typically between 3 and 6.[13] Higher ratios can lead to fluorescence quenching and reduced antibody activity.[13]

-

Caption: Workflow for the conjugation of an antibody with FITC.

Direct Immunofluorescence Staining for Microscopy

This protocol provides a general guideline for direct immunofluorescence staining of cells in suspension.

Materials:

-

Cell suspension (1 x 10⁶ cells/mL)[16]

-

FITC-conjugated primary antibody[16]

-

PBS containing 1% Bovine Serum Albumin (PBS/BSA)[16]

-

Mounting medium (e.g., PBS with 50% glycerol, or a commercial anti-fade reagent)[16]

-

Microscope slides and coverslips[16]

Procedure:

-

Aliquot 100 µL of the cell suspension into a test tube.[16]

-

Add the appropriate volume of the FITC-conjugated antibody at its predetermined optimal dilution.[16]

-

Mix well and incubate for 30 minutes at room temperature, protected from light.[16]

-

Wash the cells twice by adding 2 mL of PBS/BSA, centrifuging at 400 x g for 5 minutes, and discarding the supernatant.[16]

-

Resuspend the cell pellet in 200 µL of mounting medium.[16]

-

Place a drop of the cell suspension onto a microscope slide, gently apply a coverslip, and view under a fluorescence microscope equipped with a suitable FITC filter set (e.g., excitation 467-498 nm, emission 513-556 nm).[7][16]

Key Considerations and Limitations

While widely used, FITC has several limitations that researchers should consider:

-

pH Sensitivity: The fluorescence intensity of FITC is highly dependent on pH, decreasing significantly in acidic environments.[1][7][17] This can be a concern for applications involving acidic organelles like lysosomes.[18]

-

Photobleaching: FITC is susceptible to photobleaching (fading) upon prolonged exposure to excitation light.[3] The use of anti-fade reagents in mounting media is recommended for microscopy applications.[16] For applications requiring high photostability, alternative dyes like Alexa Fluor 488 may be preferable.[3][19]

-

Self-Quenching: At high degrees of labeling, FITC can exhibit self-quenching, where the fluorescence intensity decreases.[1][13] It is crucial to optimize the F/P ratio to avoid this effect.[13]

-

Cell Permeability: FITC is not cell-permeable and therefore cannot be used to label intracellular targets in live, healthy cells without a permeabilization step.[1][7]

Applications in Research and Drug Development

The versatility of FITC has led to its adoption in a wide array of applications:

-

Flow Cytometry: FITC-conjugated antibodies are extensively used for immunophenotyping, allowing for the identification and quantification of specific cell populations based on their surface or intracellular protein expression.[5][17]

-

Fluorescence Microscopy: In immunocytochemistry and immunohistochemistry, FITC is used to visualize the localization of specific antigens within cells and tissues.[5][20]

-

Fluorescence In Situ Hybridization (FISH): FITC-labeled probes can be used to detect specific DNA or RNA sequences within cells.[5]

-

Apoptosis Assays: FITC-conjugated Annexin V is used to detect apoptotic cells, while TUNEL assays can employ fluorescein-labeled nucleotides to identify DNA fragmentation.[20]

-

Enzymatic Assays: FITC can be used to label substrates for monitoring enzyme activity.[1]

Conclusion

Fluorescein isothiocyanate remains a fundamental tool in the life sciences due to its bright fluorescence, straightforward conjugation chemistry, and broad applicability. While newer fluorophores offer improved photostability and reduced pH sensitivity, FITC's cost-effectiveness and the extensive body of literature supporting its use ensure its continued relevance. By understanding its properties and adhering to optimized protocols, researchers can effectively leverage FITC for sensitive and reliable detection in a wide range of biological and drug development applications.

References

- 1. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 2. Fluorescein isothiocyanate isomer I | 3326-32-7 [chemicalbook.com]

- 3. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Fluorescein isothiocyanate (FITC) Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 8. ulab360.com [ulab360.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 11. rndsystems.com [rndsystems.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. drmr.com [drmr.com]

- 14. timothyspringer.org [timothyspringer.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Fluorescence Microscopy (Direct Immunofluorescence) | ENCO [enco.co.il]

- 17. Application of FITC in Research [tdblabs.se]

- 18. researchgate.net [researchgate.net]

- 19. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 20. FITC/Fluorescein [labome.com]

A Technical Guide to the Fluorescence Quantum Yield of Fluorescein and Its Influencing Factors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein (B123965), a xanthene dye renowned for its brilliant green fluorescence, is a cornerstone of biological research and diagnostics. Its utility, however, is critically dependent on its fluorescence quantum yield (Φf), the efficiency of converting absorbed photons into emitted fluorescence. This technical guide provides an in-depth analysis of fluorescein's quantum yield and the primary factors that modulate it, including pH, solvent polarity, temperature, and concentration. This document offers quantitative data, detailed experimental protocols for quantum yield measurement, and visual representations of the underlying chemical and physical processes to equip researchers with the knowledge to optimize their fluorescence-based assays.

Core Concepts: Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a ratiometric measure that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A higher quantum yield signifies a brighter fluorescent signal, which is crucial for applications demanding high sensitivity.[1] The quantum yield is intrinsically linked to the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing).[2] Any factor that alters the rate of these non-radiative processes will consequently affect the quantum yield.

Key Influencing Factors on Fluorescein's Quantum Yield

The fluorescence quantum yield of fluorescein is not an immutable constant but is highly sensitive to its molecular environment. Understanding these dependencies is paramount for the robust design and interpretation of experiments.

The Critical Role of pH

The most significant factor governing fluorescein's fluorescence is the pH of the solution.[3] Fluorescein possesses multiple ionizable groups, leading to the existence of different ionic species—cation, neutral, monoanion, and dianion—each with distinct photophysical properties.[4]

The equilibrium between these forms is dictated by the pKa values of the phenol (B47542) and carboxylic acid groups.[5] The dianion, which predominates in basic conditions (pH > 8), is the most fluorescent species, exhibiting a quantum yield approaching unity.[1][4] As the pH decreases, protonation of the phenolate (B1203915) group to form the monoanion (pKa ~6.4) leads to a significant drop in fluorescence.[5] Further acidification yields the neutral and cationic forms, which are essentially non-fluorescent when excited at the absorption maximum of the dianion.[1][6]

| pH Range | Predominant Species | Fluorescence Quantum Yield (Φf) | Reference |

| > 8 | Dianion | ~0.92 - 0.95 (in 0.1 M NaOH) | [1] |

| ~6.4 | Monoanion / Dianion Equilibrium | Variable | [5] |

| < 5 | Neutral / Monoanion | Very Low | [5] |

| < 2.1 | Cation | Non-fluorescent | [5] |

Table 1: pH-Dependent Quantum Yield of Fluorescein.

Solvent Effects

The choice of solvent significantly impacts fluorescein's quantum yield, primarily by influencing non-radiative decay rates.[2] Protic solvents, like ethanol (B145695) and water, can engage in hydrogen bonding, which can stabilize the excited state and influence the quantum yield.

| Solvent | Quantum Yield (Φf) | Reference |

| 0.1 M NaOH (aq) | 0.95 | [1] |

| 0.01 M NaOH (aq) | 0.92 | [1] |

| Ethanol | 0.79 | [1] |

| Basic Ethanol | 0.97 | [7] |

| Dimethyl Sulfoxide (DMSO) | 0.60 | [8] |

Table 2: Quantum Yield of Fluorescein in Various Solvents.

Temperature

An increase in temperature generally leads to a decrease in fluorescence quantum yield.[3] This is attributed to the increased frequency and energy of collisions between the fluorophore and solvent molecules, which promotes non-radiative decay through vibrational relaxation.[9][10] For fluorescein, a temperature correction coefficient of -0.0036 per degree Celsius has been reported.[3]

Concentration: The Quenching Effect

At high concentrations, the fluorescence intensity of fluorescein can decrease, a phenomenon known as concentration quenching or self-quenching.[11] This occurs due to intermolecular interactions that open up non-radiative decay pathways. The threshold for quenching in fluorescein has been observed to be around 500μM.[5]

Mechanisms for concentration quenching include:

-

Dynamic (Collisional) Quenching: An excited fluorophore collides with a ground-state fluorophore, leading to non-radiative de-excitation.

-

Static Quenching: Formation of non-fluorescent ground-state dimers or aggregates.[5]

Excitation Wavelength

According to Kasha-Vavilov's rule, the fluorescence quantum yield is typically independent of the excitation wavelength. This holds true for fluorescein under most conditions. Upon excitation to a higher electronic state, the molecule rapidly undergoes internal conversion and vibrational relaxation to the lowest vibrational level of the first excited singlet state (S1) before fluorescence occurs. Therefore, the emission process originates from the same energy level regardless of the initial excitation wavelength, resulting in a constant quantum yield. However, it is crucial to avoid excitation wavelengths where inner filter effects or absorption by different ionic species could confound measurements.

Experimental Protocols for Quantum Yield Measurement

The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard.[1]

Relative Quantum Yield Measurement Protocol

This protocol outlines the steps for determining the relative fluorescence quantum yield of a fluorescein sample.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

10 mm path length quartz cuvettes

-

Spectroscopic grade solvents (e.g., 0.1 M NaOH)

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.60, or a certified fluorescein standard)

-

Test sample (fluorescein or its derivative)

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the fluorescence standard and the test sample in the same solvent.

-

Create a series of dilutions for both the standard and the sample. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.02 and 0.1 to prevent inner filter effects.[1]

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the test sample.

-

Record the absorbance value at the chosen excitation wavelength (λex).

-

-

Fluorescence Measurement:

-

Set the spectrofluorometer to the chosen excitation wavelength (λex).

-

Record the fluorescence emission spectrum for each solution. Ensure that the instrument settings (e.g., excitation and emission slit widths) are identical for all measurements.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

-

Data Analysis:

-

For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance at λex.

-

Determine the gradient (slope) of the resulting linear plots for the standard (Grad_ST) and the test sample (Grad_X).

-

Calculate the quantum yield of the test sample (Φx) using the following equation:

Φx = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the plots.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

-

Conclusion

References

- 1. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Unmasking the RGP Fit With Fluorescein | Contact Lens Spectrum [clspectrum.com]

- 8. Fluorescence - Wikipedia [en.wikipedia.org]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. chem.uci.edu [chem.uci.edu]

- 11. files01.core.ac.uk [files01.core.ac.uk]

The Enduring Glow: A Technical Guide to the History and Discovery of Fluorescein Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein (B123965), a synthetic organic compound, has illuminated the path of scientific discovery for over a century and a half. First synthesized in 1871 by the Nobel laureate Adolf von Baeyer, this remarkable dye, with its intense green fluorescence, has become an indispensable tool across a multitude of scientific disciplines.[1][2] From its early applications in ophthalmology to its current use in high-resolution microscopy, cellular imaging, and diagnostics, fluorescein's journey is a testament to the profound impact of chemical innovation on biomedical research and clinical practice. This technical guide delves into the history of fluorescein's discovery, its chemical synthesis, and its pivotal applications, providing detailed experimental protocols and quantitative data for the modern researcher.

A Luminous Beginning: The History and Discovery of Fluorescein

The story of fluorescein begins in the burgeoning field of synthetic dye chemistry in the 19th century. Following William Henry Perkin's accidental discovery of mauveine in 1856, chemists, particularly in German laboratories, were actively exploring the potential of coal tar derivatives to create novel colorants.[1]

In 1871, the distinguished German chemist Adolf von Baeyer, who would later be awarded the Nobel Prize in Chemistry in 1905 for his work on organic dyes, made a pivotal discovery.[2] Through the condensation of phthalic anhydride (B1165640) with resorcinol (B1680541), he synthesized a new compound that produced a brilliant green fluorescence in an alkaline solution. He initially named this substance "resorcinphthalein," but the term "fluorescein" was introduced by 1878, a name inspired by the phenomenon of fluorescence first described by Sir George Gabriel Stokes in 1852.[3][4]

The medical potential of fluorescein was quickly recognized. In 1882, Swiss ophthalmologist Ernst Pflüger utilized fluorescein to study the nourishment of the cornea.[1] This marked the beginning of fluorescein's long and impactful history in ophthalmology. A major breakthrough came in 1961 when Harold Novotny and David Alvis developed fluorescein fundus angiography (FFA), a technique that revolutionized the diagnosis and treatment of retinal diseases by allowing for the visualization of retinal blood flow.[1][5]

The versatility of fluorescein was further expanded with the synthesis of fluorescein isothiocyanate (FITC) in the 1940s.[1] This derivative enabled the covalent labeling of proteins and antibodies, paving the way for the development of immunofluorescence techniques that are fundamental to modern cell biology and pathology.[1][4]

The Chemistry of Light: Synthesis and Properties of Fluorescein

Fluorescein (C₂₀H₁₂O₅) is a xanthene dye characterized by its remarkable ability to absorb light at one wavelength and emit it at a longer wavelength.[2] This photoluminescent property is central to its wide range of applications.

Chemical Synthesis

The synthesis of fluorescein is a classic example of a Friedel-Crafts acylation reaction. The most common method involves the condensation of phthalic anhydride with two equivalents of resorcinol in the presence of a dehydrating agent, such as zinc chloride or sulfuric acid, at elevated temperatures.[6][7][8]

Experimental Protocol: Synthesis of Fluorescein

Materials:

-

Phthalic anhydride

-

Resorcinol

-

Anhydrous zinc chloride or concentrated sulfuric acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Conical flask or large test tube

-

Oil bath

-

Stirring rod

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

Combine 0.2 g of powdered phthalic anhydride and 0.3 g of resorcinol in a large test tube or small Erlenmeyer flask.[2]

-

Carefully add a catalyst. Two common methods are:

-

Heat the mixture in an oil bath to a temperature between 180°C and 200°C for 30 minutes, stirring occasionally.[2] Overheating can cause decomposition. The mixture will become viscous and eventually solidify.

-

Allow the reaction vessel to cool.

-

Dissolve the crude product in a dilute sodium hydroxide solution. This will form the water-soluble disodium (B8443419) salt of fluorescein (uranine).

-

Filter the solution if necessary to remove any insoluble impurities.

-

Precipitate the fluorescein by adding dilute hydrochloric acid dropwise until the solution is acidic.

-

Collect the orange-red precipitate by filtration, wash with water, and dry.

Photophysical Properties

The fluorescence of fluorescein is highly dependent on pH, with its characteristic intense green fluorescence observed in alkaline conditions.[7] The table below summarizes the key quantitative photophysical properties of fluorescein.

| Property | Value | Conditions |

| Molecular Weight | 332.31 g/mol | |

| Absorption Maximum (λabs) | 490 nm | in 0.1 M NaOH |

| 494 nm | ||

| Emission Maximum (λem) | 514 nm | in 0.1 M NaOH |

| 521 nm | ||

| Molar Absorptivity (ε) | ~80,000 M-1cm-1 | in DMSO |

| Quantum Yield (Φ) | 0.93 | in 0.1 M NaOH |

| pKa | 6.4 |

Data compiled from multiple sources.[7][9][10]

Illuminating Biology: Key Applications and Protocols

Fluorescein and its derivatives have become indispensable tools in a wide array of research and clinical applications.

Fluorescein Angiography

Fluorescein angiography (FA) is a diagnostic procedure used to visualize the circulatory system of the retina and choroid.[1] It is crucial for the diagnosis and management of various retinal disorders, including diabetic retinopathy and age-related macular degeneration.

Experimental Protocol: Fluorescein Angiography

Equipment:

-

Fundus camera with appropriate exciter and barrier filters

-

Sterile sodium fluorescein solution (typically 10% or 25%)

-

Intravenous injection equipment

-

Pupil-dilating eye drops

Procedure:

-

Patient Preparation: Obtain informed consent and inquire about any allergies. Dilate the patient's pupils using appropriate eye drops. Position the patient comfortably at the fundus camera.[1][11]

-

Baseline Imaging: Capture baseline color and red-free fundus photographs before dye injection.[1]

-

Dye Injection: Inject the sodium fluorescein solution rapidly into a peripheral vein (usually in the arm).[1][7][11]

-

Sequential Photography: Begin rapid-sequence photography as the dye is injected. Capture images at specific time intervals to document the different phases of retinal and choroidal filling (choroidal, arterial, arteriovenous, venous, and late phases).[1]

-

Image Analysis: Analyze the resulting angiograms to identify any abnormalities in blood flow, leakage, or staining.

Immunofluorescence and Cellular Imaging

The development of fluorescein isothiocyanate (FITC) allows for the covalent attachment of fluorescein to antibodies and other biomolecules.[1][6] This has made it a cornerstone of immunofluorescence, a technique used to visualize the localization of specific proteins within cells and tissues.

Experimental Protocol: FITC Antibody Conjugation

Materials:

-

Purified antibody (2 mg/mL in amine-free buffer, e.g., PBS)

-

Fluorescein isothiocyanate (FITC) dissolved in anhydrous DMSO (1 mg/mL, freshly prepared)

-

Carbonate-bicarbonate buffer (0.1 M, pH 9.0)

-

Gel filtration column (e.g., Sephadex G-25)

-

Reaction tube

Procedure:

-

Antibody Preparation: Dialyze the purified antibody against the carbonate-bicarbonate buffer to ensure the optimal pH for the conjugation reaction and to remove any amine-containing buffers.

-

Reaction Setup: Slowly add the FITC solution to the antibody solution while gently stirring. A common starting molar ratio of FITC to antibody is 10:1 to 20:1.[3]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3][12]

-

Purification: Separate the FITC-conjugated antibody from unconjugated FITC using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).[3][12] The labeled antibody will elute first.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and 495 nm (for FITC concentration).

Tracer Dyes in Hydrology and Environmental Science

Due to its high detectability and relatively low toxicity, fluorescein is widely used as a tracer dye in hydrological studies to track the flow of water in rivers, groundwater systems, and industrial pipelines.[13][14] Its intense fluorescence allows for detection at very low concentrations.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The synthesis of fluorescein from phthalic anhydride and resorcinol.

Caption: A simplified workflow for performing fluorescein angiography.

Caption: The process of labeling an antibody with fluorescein isothiocyanate (FITC).

Conclusion

From its synthesis in a 19th-century laboratory to its current, multifaceted roles in cutting-edge research and clinical diagnostics, fluorescein has proven to be a remarkably enduring and versatile molecule.[1] Its history is intertwined with the progress of modern medicine, particularly in ophthalmology, and its continued use in a vast array of applications underscores its fundamental importance in the life sciences. As imaging technologies and molecular biology techniques continue to advance, the vibrant glow of fluorescein will undoubtedly continue to illuminate new avenues of scientific exploration and medical innovation.

References

- 1. rxdx.co.in [rxdx.co.in]

- 2. chimique.wordpress.com [chimique.wordpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 7. chaselodgehospital.com [chaselodgehospital.com]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

- 11. What Is Fluorescein Angiography? - American Academy of Ophthalmology [aao.org]

- 12. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 13. Fluorescein [omlc.org]

- 14. gw-project.org [gw-project.org]

Fluorescein in Aqueous Solution: A Technical Guide to its pH-Dependent Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the various forms of fluorescein (B123965) in aqueous solutions, focusing on the influence of pH on its ionic and tautomeric equilibria. Fluorescein is a widely utilized fluorophore in microscopy, diagnostics, and as a tracer in drug development due to its intense fluorescence and sensitivity to its local environment.[1][] A comprehensive understanding of its pH-dependent spectral properties is critical for its effective application.

Ionic and Tautomeric Equilibria of Fluorescein

In an aqueous environment, fluorescein's chemical structure and, consequently, its photophysical properties are strongly dependent on the solution's pH.[1][3] The molecule can exist in multiple ionic states: cationic, neutral, monoanionic, and dianionic.[4][5] The transitions between these states are governed by three distinct acid dissociation constants (pKa values).

-

Cationic Form (H₃Fl⁺) : Predominant in strongly acidic solutions (pH < 2).[1]

-

Neutral Form (H₂Fl) : Exists primarily in the pH range of approximately 2 to 4.[1][6] The neutral species is subject to tautomerism and can exist as three main isomers: a colorless, non-fluorescent lactone, a zwitterion, and a quinonoid form.[7][8][9] In aqueous solutions above pH 5, the lactone form is generally not present.[10] The quinonoid structure is responsible for the molecule's absorption in the visible region.[]

-

Monoanionic Form (HFl⁻) : Becomes significant as the pH rises, typically between pH 4.3 and 6.4.[1][6] This form results from the deprotonation of the carboxylic acid group.[6][10]

-

Dianionic Form (Fl²⁻) : The most prevalent and highly fluorescent species in neutral to basic solutions (pH > 6.4).[1] It is formed upon the deprotonation of the phenolic group and is characterized by a strong absorption peak around 490 nm and intense green fluorescence.[4][11]

The equilibrium between these forms dictates the overall absorption and emission characteristics of a fluorescein solution at a given pH. The diagram below illustrates this pH-dependent relationship.

References

- 1. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. researchgate.net [researchgate.net]

- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 7. wrc.org.za [wrc.org.za]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Fluorescein for Scientific Applications

For Immediate Release

This whitepaper serves as an in-depth technical guide on the solubility of fluorescein (B123965), a widely utilized fluorescent tracer, in various common laboratory solvents. Tailored for researchers, scientists, and professionals in drug development, this document provides a consolidated resource of quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a standard experimental workflow.

Executive Summary

Fluorescein is a synthetic organic compound, appearing as a dark orange to red powder, renowned for its intense green fluorescence in alkaline solutions.[1] Its application in diverse scientific fields—from microscopy and forensics to environmental testing and drug development—is often dictated by its solubility characteristics.[2][3] Understanding the solubility of fluorescein in different solvent systems is critical for preparing stock solutions, designing experimental conditions, and interpreting results. This guide compiles available data to facilitate its effective use in research and development.

Solubility Profile of Fluorescein

The solubility of fluorescein is highly dependent on the polarity of the solvent and the pH of aqueous solutions.[2][4] In its free acid form, fluorescein is lipophilic and generally insoluble in water but soluble in many organic solvents and aqueous alkaline solutions.[1][5][6] The disodium (B8443419) salt of fluorescein, often known as uranine, is significantly more soluble in water.[6][7]

Qualitative Solubility

Fluorescein's general solubility in common laboratory solvents is summarized below. It is readily soluble in polar aprotic solvents and alcohols, while demonstrating insolubility in non-polar and less polar solvents.

| Solvent Class | Solvent Name | Solubility | References |

| Aqueous | Water | Insoluble / Slightly Soluble | [2][7][8][9] |

| Aqueous Alkali (e.g., NaOH) | Soluble | [1][5][7] | |

| Alcohols | Methanol | Soluble | [2][7] |

| Ethanol | Soluble / Slightly Soluble | [1][2][7][8] | |

| Ketones | Acetone | Soluble | [2][4][7][10] |

| Amides | N,N-Dimethylformamide (DMF) | Soluble | [2][3] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | [4][9][10] |

| Esters | Ethyl Acetate | Soluble | [2][3] |

| Acids | Glacial Acetic Acid (hot) | Soluble | [1][5] |

| Ethers | Diethyl Ether | Insoluble | [2][3][5] |

| Halogenated | Chloroform | Insoluble | [2][3][5][10] |

| Aromatics | Benzene | Insoluble | [2][3][5] |

Note: Some conflicting reports exist for solubility in diethyl ether.[7] The majority of sources indicate insolubility.

Quantitative Solubility

Quantitative data provides precise concentrations for preparing saturated solutions. The following table presents available numerical solubility data for fluorescein.

| Solvent | Chemical Formula | Solubility Value | Conditions | References |

| Water | H₂O | < 0.1 mg/mL | Not Specified | [9] |

| Water | H₂O | 0.05 mg/mL (0.005 g/100 mL) | 20 °C | [7] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 83.33 mg/mL (250.76 mM) | Ultrasonic assistance may be required | [9] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 67 mg/mL (201.61 mM) | Use fresh, anhydrous DMSO | [11] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 60 mg/mL (180.55 mM) | Sonication is recommended | [12] |

| 1 M Sodium Hydroxide | NaOH (aq) | 50 mg/mL | Heating required | [5] |

The Influence of pH on Aqueous Solubility

The solubility and fluorescence of fluorescein in aqueous media are strongly pH-dependent, a characteristic attributed to its multiple ionization states (pKa values of approximately 2.2, 4.4, and 6.7).[2][3] At pH values above 6.4, the dianionic form is the most prevalent, which exhibits both high water solubility and intense green fluorescence.[13] In acidic solutions (pH < 6), fluorescein exists predominantly in its neutral, lactone form, which is sparingly soluble and non-fluorescent.[13] Therefore, for applications requiring aqueous solutions, fluorescein is typically dissolved in a dilute base to ensure the formation of the highly soluble and fluorescent dianion.[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[14][15][16] This protocol is adapted from standard methodologies, such as those outlined in the OECD Guideline 105 for water solubility.[17][18]

Objective: To determine the saturation solubility of fluorescein in a given solvent at a specified temperature.

Materials:

-

Fluorescein (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Calibrated spectrophotometer (UV-Vis or fluorescence)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid fluorescein to a series of vials containing a known volume of the solvent. The amount should be sufficient to ensure undissolved solid remains after equilibrium is reached.[14][16]

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is established.[14][15]

-

Phase Separation: After equilibration, allow the vials to rest at the constant temperature to let the excess solid settle. For complete separation, centrifuge the vials at the same controlled temperature.[17]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, filter the collected supernatant through a syringe filter compatible with the solvent.[14]

-

Dilution: Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear dynamic range of the analytical instrument.

-

Quantification: Measure the absorbance or fluorescence intensity of the diluted sample using the spectrophotometer.

-

Calculation of Solubility: Use a pre-established calibration curve of known fluorescein concentrations versus absorbance/fluorescence to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This final value represents the solubility of fluorescein in the chosen solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorescein | 2321-07-5 [chemicalbook.com]

- 3. Fluorescein CAS#: 2321-07-5 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. acs.org [acs.org]

- 7. Fluorescein - Sciencemadness Wiki [sciencemadness.org]

- 8. Fluorescein - Wikipedia [en.wikipedia.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. adipogen.com [adipogen.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Fluorescein | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. filab.fr [filab.fr]

The Core Photophysics of Fluorescein: An In-depth Technical Guide

Fluorescein (B123965), a xanthene dye first synthesized in 1871, is a foundational fluorophore in a vast array of scientific disciplines, including fluorescence microscopy, diagnostics, and cellular biology.[1] Its enduring utility stems from a high quantum yield and strong absorption of blue light.[1] This guide provides an in-depth exploration of the fundamental photophysical principles governing fluorescein's fluorescence, the environmental factors that modulate its emission, and the experimental protocols for its characterization.

Fundamental Photophysical Principles